molecular formula C26H22N4O3S2 B394445 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE

2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE

Cat. No.: B394445
M. Wt: 502.6g/mol
InChI Key: VMKXKPHWFMFITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes pyridine rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptopyridine with acyl chlorides to form the intermediate compounds, which are then further reacted with amines and phenoxy derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of target proteins, thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(3,4-dichloro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(4-acetyl-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide

Uniqueness

Compared to similar compounds, 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE stands out due to its dual pyridylsulfanyl groups and the presence of a phenoxyphenyl moiety.

Properties

Molecular Formula

C26H22N4O3S2

Molecular Weight

502.6g/mol

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenoxy]phenyl]acetamide

InChI

InChI=1S/C26H22N4O3S2/c31-23(17-34-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)33-22-13-9-20(10-14-22)30-24(32)18-35-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32)

InChI Key

VMKXKPHWFMFITI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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